molecular formula C5H3Cl2N3O2S B048599 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine CAS No. 1979-96-0

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

Cat. No.: B048599
CAS No.: 1979-96-0
M. Wt: 240.07 g/mol
InChI Key: GHAWBARMICSLQS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

The synthesis of DCMNP typically involves a multi-step chemical process. A notable method includes:

  • Step 1 : Nitration of diethyl malonate using concentrated nitric acid to produce 2-nitro diethyl malonate.
  • Step 2 : Cyclization with thiourea in the presence of sodium alcoholate to form a pyrimidine heterocyclic compound.
  • Step 3 : Methylation using dimethyl sulfate.
  • Step 4 : Chlorination with phosphorus oxychloride to yield the final product .

This method is efficient and yields high purity products, making it suitable for further applications.

Biological Activities

DCMNP has been studied for its potential biological activities, particularly in the realm of medicinal chemistry:

Antimicrobial Properties

Research indicates that DCMNP exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Activity

DCMNP has shown promise in antiviral applications. It has been investigated for its ability to inhibit viral replication mechanisms, making it a candidate for antiviral drug development .

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals:

  • Nucleoside Analogues : DCMNP is utilized in the synthesis of tetrasubstituted purines, which are crucial in developing antiviral and anticancer agents. Its structure allows for modifications that lead to compounds with enhanced efficacy against specific diseases .
  • Anticancer Agents : The compound's derivatives have been explored for their anticancer properties, particularly in targeting specific cancer cell lines .

Agricultural Applications

DCMNP also finds applications in agricultural chemistry:

Herbicides

Research has shown that derivatives of DCMNP can act as herbicides, providing effective weed control while minimizing environmental impact. The chlorinated pyrimidine structure contributes to its herbicidal activity by interfering with plant growth processes .

Insecticides

The compound has been evaluated for its insecticidal properties, demonstrating effectiveness against certain pests that threaten crop yields. Its mechanism involves disrupting insect metabolic pathways .

Data Tables

Application AreaSpecific UseEvidence Source
PharmaceuticalsAntimicrobial agents
PharmaceuticalsAntiviral compounds
PharmaceuticalsSynthesis of nucleoside analogues
Agricultural ChemistryHerbicides
Agricultural ChemistryInsecticides

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate highlighted the antimicrobial properties of DCMNP against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Synthesis of Nucleosides

In another study focusing on the synthesis of tetrasubstituted purines from DCMNP, researchers successfully demonstrated a straightforward synthetic pathway that yielded high-purity products suitable for pharmaceutical applications. This method showcased the versatility of DCMNP as a building block in drug development .

Comparison with Similar Compounds

STF083010 is unique in its specific inhibition of the IRE1 RNase activity without affecting the kinase activity of IRE1 . Similar compounds include:

These compounds share similar therapeutic targets but differ in their specific mechanisms of action and potential side effects.

Biological Activity

Chemical Structure and Properties
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine is a pyrimidine derivative characterized by two chlorine atoms, a methylthio group, and a nitro group. Its chemical formula is C7Cl2N3OS\text{C}_7\text{Cl}_2\text{N}_3\text{OS}, with a molecular weight of approximately 240.07 g/mol. This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to its structural complexity and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis in bacteria and fungi, disrupting essential enzymatic pathways necessary for microbial growth.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives of this compound possess notable antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were reported, indicating effective inhibition at low concentrations .
  • Fungal Inhibition : In vitro tests have shown that this compound can inhibit the growth of several fungal species, making it a potential candidate for agricultural fungicides.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in nucleic acid metabolism. This inhibition can lead to growth suppression in microbial species, highlighting its potential utility in developing new antimicrobial agents .

Table: Biological Activity Summary

Biological ActivityTarget OrganismsMechanism of ActionReference
AntibacterialGram-positive and Gram-negative bacteriaInhibition of nucleic acid synthesis
AntifungalVarious fungal speciesDisruption of enzymatic pathways
Enzyme InhibitionSpecific nucleic acid metabolism enzymesGrowth inhibition in microbes

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that yield favorable results under controlled conditions. The compound can be modified to enhance its biological activity or to create more complex molecules suitable for pharmaceutical applications.

Potential Applications

  • Agricultural Chemicals : Due to its antimicrobial properties, it is being explored as a potential pesticide or fungicide.
  • Pharmaceutical Development : Its role as an intermediate in drug synthesis positions it as a valuable compound in creating novel therapeutic agents targeting various diseases.

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWBARMICSLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463051
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1979-96-0
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine a useful building block in organic synthesis?

A: this compound possesses several reactive sites that allow for diverse chemical transformations. [, , , , ] The two chlorine atoms, the methylthio group, and the nitro group can all participate in various substitution reactions, enabling the construction of complex heterocyclic compounds.

Q2: Can you provide an example of how this compound has been utilized in the synthesis of bioactive molecules?

A: Researchers have successfully employed this compound as a starting material in the solid-phase synthesis of Olomoucine, a potent cyclin-dependent kinase inhibitor. [] This highlights the compound's utility in medicinal chemistry and drug discovery efforts.

Q3: What types of reactions are commonly employed with this compound?

A: This compound readily undergoes nucleophilic aromatic substitution reactions with various amines. [, ] For example, it reacts with amines to afford 4-substituted 6-chloro-2-methylthio-5-nitropyrimidines. Furthermore, it can participate in palladium-catalyzed Sonagashira coupling reactions with terminal alkynes, demonstrating its versatility in forming carbon-carbon bonds. []

Q4: Can the methylthio group in this compound be easily modified?

A: Yes, the methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid. [] This modification alters the reactivity of the molecule and allows for further derivatization. For example, the oxidized methylthio group can then be readily displaced by various amines, expanding the synthetic possibilities. []

Q5: Are there any published studies focusing on the solution-phase synthesis of complex molecules using this compound?

A: Yes, researchers have explored the use of this compound in solution-phase synthesis. [, ] Specifically, it has been successfully employed in the preparation of tetrasubstituted purines, showcasing its utility in constructing diverse heterocyclic scaffolds. [, ]

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